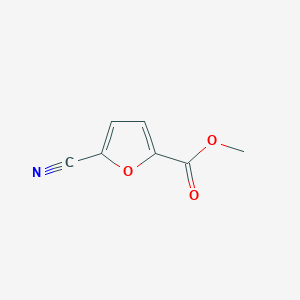
5-氰基呋喃-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyanofuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a cyano group and a carboxylate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学研究应用
Methyl 5-cyanofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
作用机制
Target of Action
Methyl 5-cyanofuran-2-carboxylate (MFC) is a complex compound with a diverse range of targets. It’s known that furan derivatives exhibit antibacterial activity against a large number of gram-positive and gram-negative bacteria .
Mode of Action
It’s suggested that mfc exhibits bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage . This interaction with the bacterial cell wall and membrane disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
Given its bacteriolytic effects, it can be inferred that mfc disrupts essential biochemical pathways in bacteria, such as cell wall synthesis and membrane integrity, leading to bacterial cell death .
Result of Action
MFC has been shown to have high antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria . It causes damage to the bacterial cell wall and membrane, leading to bacterial cell death .
生化分析
Cellular Effects
Some furan derivatives have been shown to cause cell wall and membrane damage
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Many furan derivatives are involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-cyanofuran-2-carboxylate can be synthesized through various synthetic routes. One common method involves the nitration of furfural followed by oxidative esterification. For instance, the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid yields 5-nitrofuran-2-carbaldehyde. This intermediate can then be converted to methyl 5-nitrofuran-2-carboxylate through oxidative esterification in methanol using a gold nanocluster and sodium carbonate .
Industrial Production Methods
Industrial production methods for methyl 5-cyanofuran-2-carboxylate typically involve large-scale nitration and esterification processes. The use of catalytic systems, such as copper carbide and cobalt nitride on porous carbon, has been explored to enhance yield and efficiency .
化学反应分析
Types of Reactions
Methyl 5-cyanofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Electrophiles: Such as halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl 5-cyanofuran-2-carboxylate can yield 5-cyanofuran-2-carboxylic acid, while reduction can produce 5-aminofuran-2-carboxylate derivatives .
相似化合物的比较
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but with a nitro group instead of a cyano group.
Methyl furan-2-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyanofuran-2-carboxylic acid: The carboxylic acid analog of methyl 5-cyanofuran-2-carboxylate.
Uniqueness
Methyl 5-cyanofuran-2-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester on the furan ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
属性
IUPAC Name |
methyl 5-cyanofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJXNGNGVOCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
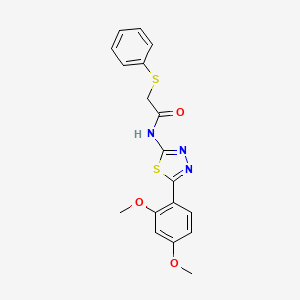
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)
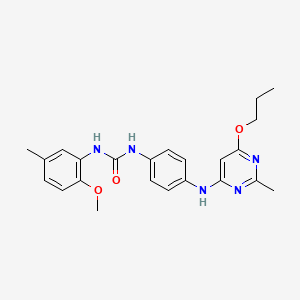
![1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione](/img/structure/B2426449.png)

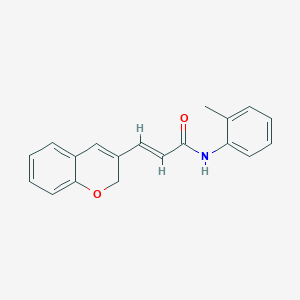
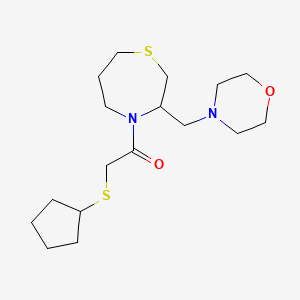
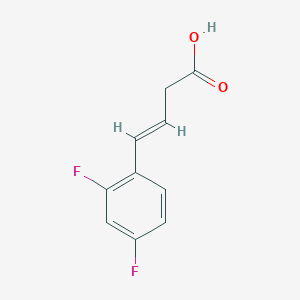
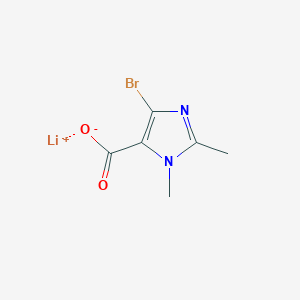
![tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2426461.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)
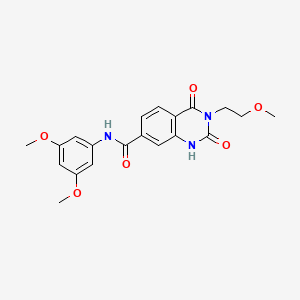

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B2426466.png)
